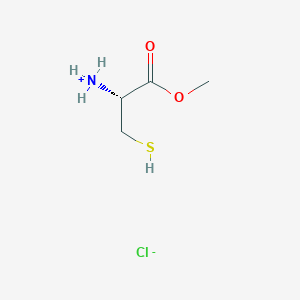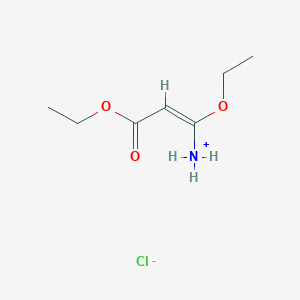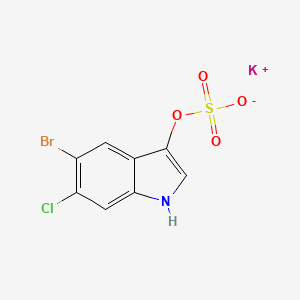![molecular formula C20H27NO3 B7799855 2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione” is known as Dmab-OH. It is a reagent used to introduce a Dmab protecting group to carboxylic acids. The molecular formula of Dmab-OH is C20H27NO3, and it has a molecular weight of 329.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dmab-OH involves the use of specific reagents and conditions. One common method includes the reaction of N-protective indole with halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal. This reaction is carried out through a mechanical grinding method .
Industrial Production Methods
Industrial production methods for Dmab-OH typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact industrial methods may vary depending on the manufacturer and the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Dmab-OH undergoes various types of chemical reactions, including:
Oxidation: Dmab-OH can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Dmab-OH into its reduced forms.
Substitution: Dmab-OH can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Dmab-OH include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of Dmab-OH depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Dmab-OH has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce protecting groups to carboxylic acids, facilitating the synthesis of complex molecules.
Biology: Dmab-OH is used in biochemical research to modify biomolecules and study their interactions and functions.
Medicine: In medicinal chemistry, Dmab-OH is used to synthesize pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of Dmab-OH involves its ability to introduce a Dmab protecting group to carboxylic acids. This process typically involves the formation of a covalent bond between the Dmab group and the carboxylic acid, thereby protecting the acid from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved in this mechanism include the reactive sites on the carboxylic acid and the Dmab group.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dmab-OH include:
Carbonyldiimidazole (CDI): Used for the coupling of amino acids for peptide synthesis.
N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for peptide coupling and other organic synthesis reactions.
Uniqueness of Dmab-OH
What sets Dmab-OH apart from similar compounds is its specific use in introducing the Dmab protecting group to carboxylic acids. This unique application makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules where selective protection of functional groups is required.
Properties
IUPAC Name |
2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-13(2)9-16(21-15-7-5-14(12-22)6-8-15)19-17(23)10-20(3,4)11-18(19)24/h5-8,13,21-22H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARPDGDSXTZYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)






